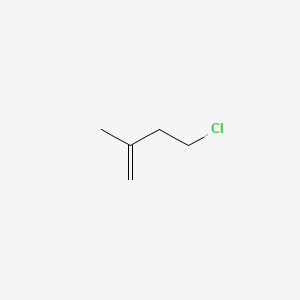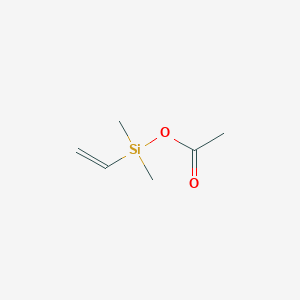
4-Chloro-2-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylbut-1-ene is an organic compound with the molecular formula C5H9Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its carbon chain. This compound is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbut-1-ene can be synthesized through various methods. One common approach involves the chlorination of 2-methylbut-1-ene. This reaction typically requires the presence of a chlorine source, such as hydrochloric acid (HCl), and a catalyst to facilitate the addition of the chlorine atom to the alkene .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient chlorination .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted alkenes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes, such as 2-methylbut-2-ene.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides (HX), resulting in the formation of haloalkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in polar solvents like ethanol or methanol.
Elimination Reactions: Strong bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are typically used in non-polar solvents.
Addition Reactions: Hydrogen halides (HCl, HBr) are commonly used under acidic conditions.
Major Products Formed:
Substitution Reactions: Formation of alcohols or ethers depending on the nucleophile used.
Elimination Reactions: Formation of alkenes, such as 2-methylbut-2-ene.
Addition Reactions: Formation of haloalkanes, such as 2-chloro-2-methylbutane.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylbut-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and other advanced materials due to its reactivity and ability to undergo polymerization reactions.
Chemical Research: Employed as a model compound in studies of reaction mechanisms and kinetics, particularly in the context of substitution and elimination reactions.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methylbut-1-ene in chemical reactions involves the interaction of its functional groups with various reagents:
Substitution Reactions: The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and replace the chlorine atom.
Elimination Reactions: The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the chlorine atom as a chloride ion.
Addition Reactions: The double bond acts as a nucleophile, attacking electrophiles and forming new carbon-halogen bonds.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2-methylbutane: Similar in structure but lacks the double bond, leading to different reactivity and applications.
2-Methylbut-1-ene: Lacks the chlorine atom, resulting in different chemical behavior and reactivity.
1-Chloro-3-methylbut-2-ene: Another chlorinated alkene with a different position of the chlorine atom, leading to variations in reactivity and applications.
Uniqueness: 4-Chloro-2-methylbut-1-ene is unique due to the presence of both a chlorine atom and a double bond within its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
4-chloro-2-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPVUDVTHHFDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218206 |
Source


|
| Record name | Butene, chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68012-28-2 |
Source


|
| Record name | Butene, chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)




